2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol
Description
2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol is a chemical compound with the molecular formula C19H33NO3. It is known for its antioxidant properties and is used in various industrial applications. The compound is characterized by the presence of two tert-butyl groups and a bis(2-hydroxyethyl)amino group attached to a phenol ring.
Properties
IUPAC Name |
2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-18(2,3)15-11-14(13-20(7-9-21)8-10-22)17(23)16(12-15)19(4,5)6/h11-12,21-23H,7-10,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLKKOVCOWEYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333264 | |
| Record name | 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
209681-65-2 | |
| Record name | 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol typically involves the reaction of 2,6-ditert-butylphenol with formaldehyde and diethanolamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of a Mannich base, where the formaldehyde reacts with the phenol and diethanolamine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The product is then purified using techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in lubricants and fuels to prevent oxidation and extend shelf life
Mechanism of Action
The antioxidant properties of 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound also forms stable radicals that do not propagate further chain reactions .
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Another compound with similar antioxidant properties but different structural features.
Diethanolamine: Shares the bis(2-hydroxyethyl)amino group but lacks the tert-butyl groups.
Triethanolamine: Contains three hydroxyl groups and is used in similar applications
Uniqueness
2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol is unique due to the presence of both tert-butyl groups and the bis(2-hydroxyethyl)amino group, which enhance its antioxidant properties and make it more effective in preventing oxidative degradation compared to its similar compounds .
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